3-(4-Azidophenyl)propionic acid
CAS No.: 103489-31-2
Cat. No.: VC21543118
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103489-31-2 |
---|---|
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 g/mol |
IUPAC Name | 3-(4-azidophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9N3O2/c10-12-11-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5H,3,6H2,(H,13,14) |
Standard InChI Key | RZYXFEOBOVVBLL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-] |
Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-] |
Chemical Identity and Basic Properties
Structural Characteristics
3-(4-Azidophenyl)propionic acid, registered under CAS number 103489-31-2, features a three-carbon propionic acid chain attached to a phenyl ring that bears an azido group (-N₃) at the para position. This molecular structure gives the compound its characteristic reactivity profile, particularly the highly reactive azido group which enables its participation in various chemical transformations . The spatial arrangement of these functional groups creates a molecule that can effectively participate in bioconjugation reactions while maintaining appropriate solubility characteristics for biological applications.
Physical and Chemical Properties
The compound possesses distinct physicochemical properties that contribute to its versatility in various research applications. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, it contains the optimal balance of elements to participate in numerous biochemical reactions . The exact mass of the compound is 191.069, providing a precise identification marker for analytical purposes . Additional properties are presented in Table 1 below.
Table 1: Physicochemical Properties of 3-(4-Azidophenyl)propionic acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₉N₃O₂ | |
Molecular Weight | 191.19 g/mol | |
Exact Mass | 191.069 | |
CAS Number | 103489-31-2 | |
LogP | 2.09836 / 2.4 | |
PSA (Polar Surface Area) | 51.7 / 87.05 | |
Storage Conditions | 2-8°C |
The compound's LogP value of approximately 2.1-2.4 indicates moderate lipophilicity, suggesting good membrane permeability – a characteristic that enhances its utility in biological systems and pharmaceutical applications . The polar surface area values reported in different sources (51.7-87.05) provide insight into the compound's potential for hydrogen bonding and its behavior in biological environments, particularly its ability to traverse cell membranes .
Applications in Research and Development
Bioconjugation
3-(4-Azidophenyl)propionic acid plays a crucial role in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly valuable in the development of targeted drug delivery systems, where precise molecular interactions are essential for therapeutic efficacy . The azido group provides a highly selective reactive site that can be utilized under mild conditions, making it compatible with delicate biological molecules and systems. Researchers leverage this compound to create conjugates with antibodies, peptides, and other biomolecules to enhance their specificity and efficacy in biological environments .
Click Chemistry Applications
The compound has established itself as a valuable reagent in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). These reactions allow for the rapid and efficient formation of stable linkages between different chemical entities, which is essential in materials science and drug development . The azido functionality enables highly selective and efficient reactions with alkyne-containing molecules, forming 1,2,3-triazole rings that provide stable connections between molecular components. This chemistry has revolutionized approaches to drug discovery by facilitating the rapid synthesis and screening of potential therapeutic compounds .
Fluorescent Labeling
In biological research, 3-(4-Azidophenyl)propionic acid serves as an important tool for fluorescent labeling of proteins and other biomolecules. This application enables visualization and tracking of molecules in biological studies, providing valuable insights into cellular processes and molecular interactions . The compound can be conjugated with fluorophores and subsequently attached to target biomolecules, creating fluorescent conjugates that can be tracked in vitro and in vivo. This technology has advanced our understanding of protein-protein interactions, enzyme kinetics, and cellular trafficking pathways .
Polymer Chemistry
The compound functions as a building block in the synthesis of functional polymers, which can be tailored for specific applications in coatings, adhesives, and biomedical devices . When incorporated into polymer structures, 3-(4-Azidophenyl)propionic acid introduces reactive sites that can be utilized for further functionalization or cross-linking. This versatility allows for the design of polymers with precise properties and functionalities suited for particular industrial and medical applications, such as drug-eluting coatings, bioadhesives, and tissue engineering scaffolds .
Pharmaceutical Research
Researchers explore 3-(4-Azidophenyl)propionic acid for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its unique structural properties make it a valuable scaffold for medicinal chemistry efforts aimed at discovering novel pharmaceutical agents . The compound's ability to participate in bioconjugation and click chemistry reactions enables the efficient synthesis of candidate drug molecules and the development of targeted delivery systems that can improve therapeutic efficacy while reducing side effects .
Chemical Reactions and Synthetic Applications
Thermal Activation Mechanisms
3-(4-Azidophenyl)propionic acid exhibits distinctive reactivity patterns, particularly when thermally activated. Upon thermal activation, the compound undergoes reaction with triazine moieties, forming stable molecular structures that can be utilized in various chemical applications . This thermal reactivity represents one of the key attributes that makes this compound valuable in organic synthesis and materials science applications. The formation of triazole structures through thermal activation provides a platform for developing functionalized materials with tailored properties .
Role in Chiral Synthesis
The compound has demonstrated significant utility as a peptidomimetic ligand for the transfer of trifluoride, representing an effective method for the synthesis of chiral enantiomers . Mechanistic studies suggest that these reactions proceed through an intermetallic process in the presence of metal ions, highlighting the compound's versatility in stereoselective synthesis . This application in asymmetric synthesis expands the compound's value beyond bioconjugation and into the realm of fine chemical synthesis, where stereochemical control is paramount for developing pharmaceutically active compounds .
Heterobifunctional Photolabelling Applications
A closely related derivative, 3-[(4-Azidophenyl)dithio]propionic acid, has been synthesized as a cleavable heterobifunctional photolabelling reagent. This derivative has potential utility in studies of biomembrane structure and intermacromolecular interaction . The presence of the photoreactive azido group enables covalent attachment to biological molecules upon photoactivation, while the cleavable disulfide linkage provides a means to release the labeled components under reducing conditions . This dual functionality makes such derivatives powerful tools for studying complex biological systems and molecular interactions.
Current Research Trends and Future Perspectives
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